

Detailed Synthesis Protocol for 1,2-Bis(phenylthio)ethane

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Compound of Interest

Compound Name: 1,2-Bis(phenylthio)ethane

Cat. No.: B160517

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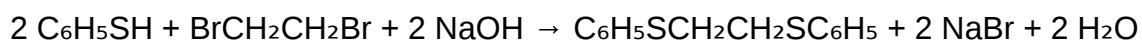
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **1,2-Bis(phenylthio)ethane**, a valuable building block in organic synthesis. The protocol outlined below is based on established chemical principles and provides a reliable method for the preparation of this compound.

Chemical Reaction and Stoichiometry

The synthesis of **1,2-Bis(phenylthio)ethane** is typically achieved through a nucleophilic substitution reaction. This involves the reaction of two equivalents of thiophenol with one equivalent of a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. The base deprotonates the thiol group of thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the halide ions from the ethane backbone.

Reaction Scheme:



Data Presentation

The following table summarizes the key quantitative data for the synthesis of **1,2-Bis(phenylthio)ethane**.

Parameter	Value
Reactants	
Thiophenol (C ₆ H ₅ SH)	2.20 g (20 mmol)
1,2-Dibromoethane (BrCH ₂ CH ₂ Br)	1.88 g (10 mmol)
Sodium Hydroxide (NaOH)	0.80 g (20 mmol)
Solvent	
Ethanol (C ₂ H ₅ OH)	50 mL
Reaction Conditions	
Temperature	Reflux (approx. 78 °C)
Reaction Time	4 hours
Product Information	
Product Name	1,2-Bis(phenylthio)ethane
Molecular Formula	C ₁₄ H ₁₄ S ₂
Molecular Weight	246.39 g/mol
Theoretical Yield	2.46 g
Appearance	White to off-white solid

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of **1,2-Bis(phenylthio)ethane**.

Materials and Equipment:

- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle
- Separatory funnel (250 mL)
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Büchner funnel and filter paper
- Melting point apparatus
- NMR spectrometer
- IR spectrometer

Reagents:

- Thiophenol ($\text{C}_6\text{H}_5\text{SH}$)
- 1,2-Dibromoethane ($\text{BrCH}_2\text{CH}_2\text{Br}$)
- Sodium Hydroxide (NaOH)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Deionized water
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

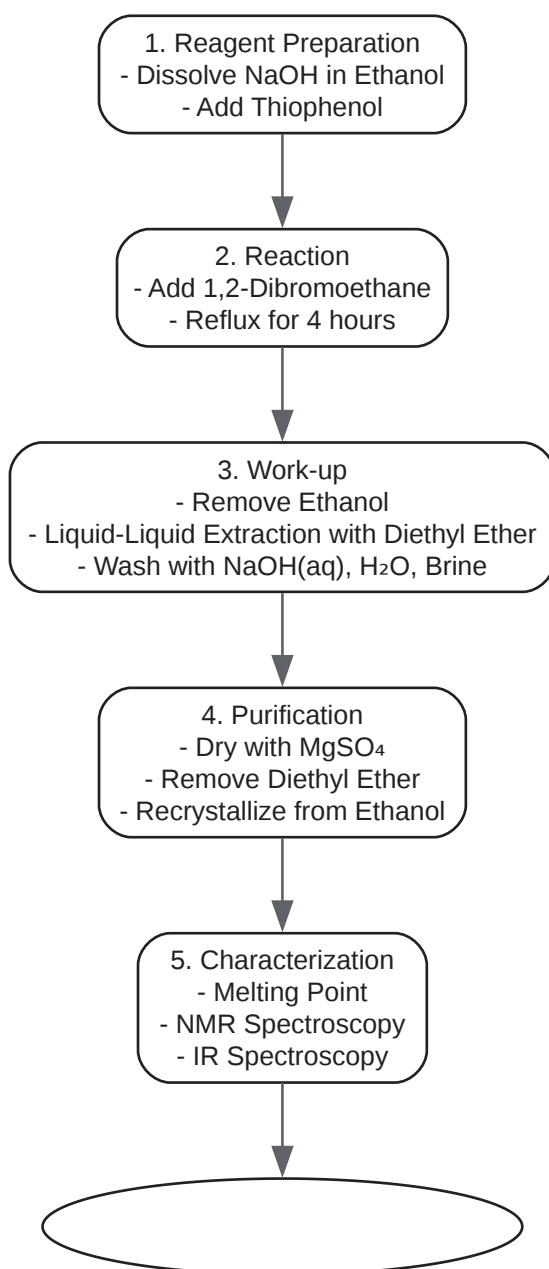
- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.80 g (20 mmol) of sodium hydroxide in 50 mL of ethanol.

- Addition of Thiophenol: To the stirred solution, slowly add 2.20 g (20 mmol) of thiophenol. Stir the mixture at room temperature for 15 minutes to ensure the complete formation of sodium thiophenolate.
- Addition of 1,2-Dibromoethane: Attach a reflux condenser to the flask. Add 1.88 g (10 mmol) of 1,2-dibromoethane to the reaction mixture.
- Reflux: Heat the reaction mixture to reflux using a heating mantle and continue stirring for 4 hours.
- Work-up:
 - After cooling to room temperature, remove the ethanol using a rotary evaporator.
 - To the residue, add 50 mL of deionized water and 50 mL of diethyl ether.
 - Transfer the mixture to a separatory funnel and shake vigorously.
 - Separate the organic layer.
 - Wash the organic layer sequentially with 50 mL of 5% aqueous sodium hydroxide solution, 50 mL of deionized water, and 50 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the diethyl ether using a rotary evaporator to obtain the crude product.
 - Recrystallize the crude product from ethanol to yield pure **1,2-bis(phenylthio)ethane** as a white to off-white solid.
- Characterization:
 - Determine the melting point of the purified product.

- Obtain ^1H NMR and ^{13}C NMR spectra to confirm the structure.
- Obtain an IR spectrum to identify the functional groups.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **1,2-Bis(phenylthio)ethane**.



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Caption: Experimental workflow for the synthesis of **1,2-Bis(phenylthio)ethane**.

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